molecular formula C22H21N5O3 B2798510 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 895022-73-8

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2798510
CAS No.: 895022-73-8
M. Wt: 403.442
InChI Key: LLTKPSYSVVZKCG-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 2,3-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidine core.
  • A 4-oxo group at the 4-position.
  • An N-(3-methoxyphenyl)acetamide side chain at the 5-position.

Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines and are frequently explored as kinase inhibitors or anticancer agents due to their ability to mimic ATP-binding motifs .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-6-4-9-19(15(14)2)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-7-5-8-17(10-16)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKPSYSVVZKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo-Pyrimidine Core

Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (RN: 778623-45-3)
  • Key Difference : The 1-position substituent is 4-fluorophenyl instead of 2,3-dimethylphenyl.
  • Impact: Electronics: The electron-withdrawing fluorine may reduce electron density at the pyrazolo-pyrimidine core, altering binding affinity. Synthetic Route: Prepared via similar acetamide coupling but requires fluorinated intermediates.
Compound B : Example 83 (): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Difference : Incorporates a chromen-4-one moiety and multiple fluorinated aryl groups.
  • Bioactivity: Fluorine atoms at meta/para positions are common in kinase inhibitors to block metabolism . Molecular Weight: Higher MW (571.2 g/mol vs. ~420 g/mol for the target compound) may influence pharmacokinetics.

Variations in the Acetamide Side Chain

Compound C : N-Substituted derivatives from
  • Key Difference : Substituents include chloroacetamides or arylpiperazines instead of 3-methoxyphenyl.
  • Impact :
    • Reactivity : Chloroacetamides may undergo nucleophilic substitution, increasing off-target interactions.
    • Target Selectivity : Arylpiperazines could enhance binding to serotonin or dopamine receptors, diverging from the target compound’s likely kinase inhibition .

Comparative Data Table

Parameter Target Compound Compound A Compound B
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
1-Position Substituent 2,3-Dimethylphenyl 4-Fluorophenyl 4-(Dimethylamino)-3-fluorophenyl
5-Position Side Chain N-(3-Methoxyphenyl)acetamide N-(3-Methoxyphenyl)acetamide Chromenone-linked ethyl group
Molecular Weight ~420 g/mol ~400 g/mol 571.2 g/mol
Lipophilicity (ClogP) ~3.5 ~2.1 ~4.8
Synthetic Complexity Moderate Moderate High

Research Findings and Implications

  • Activity Trends : Fluorine substitution (Compound A) often improves metabolic stability but may reduce potency compared to lipophilic dimethyl groups in the target compound .
  • Solubility: The 3-methoxyphenyl acetamide group in both the target compound and Compound A likely enhances aqueous solubility compared to chromenone derivatives (Compound B).
  • Synthetic Accessibility : The target compound’s synthesis mirrors methods in (condensation with formylbenzoic acid and NaOH), but yields depend on substituent reactivity .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically begins with constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors (e.g., reacting substituted pyrazole derivatives with chlorophenyl or methoxyphenyl reagents). Subsequent steps introduce substituents like the 2,3-dimethylphenyl and 3-methoxyphenyl groups via nucleophilic substitution or coupling reactions. Triethylamine is often used as a base, and solvents like ethanol or dichloromethane are employed under controlled temperatures .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for verifying molecular structure and purity. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography or computational modeling resolves three-dimensional configurations, particularly for analyzing bond angles and substituent orientations .

Q. What preliminary biological activities have been reported for this compound?

Pyrazolo[3,4-d]pyrimidine derivatives are associated with antiviral, anticancer, and anti-inflammatory properties. Initial screenings often focus on enzyme inhibition (e.g., kinases) or receptor binding. For example, similar compounds show activity against cancer cell lines via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cell line specificity. Methodological solutions include:

  • Rigorous purity validation using HPLC or NMR.
  • Replicating assays under standardized conditions.
  • Cross-referencing with structural analogs to identify substituent-dependent activity trends .

Q. What experimental strategies optimize synthetic yield and selectivity?

Key approaches include:

  • Using catalysts (e.g., palladium for coupling reactions) to enhance efficiency.
  • Solvent optimization (e.g., DMF for polar intermediates).
  • Temperature-controlled stepwise reactions to minimize side products.
  • Chromatographic purification to isolate high-purity fractions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Systematic substitution : Replace the 3-methoxyphenyl or 2,3-dimethylphenyl groups with electron-withdrawing/donating moieties.
  • Bioassays : Test derivatives against specific targets (e.g., kinase panels).
  • Computational modeling : Molecular docking predicts binding interactions with active sites (e.g., ATP-binding pockets in kinases) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins.
  • CRISPR/Cas9 gene editing : Validates target relevance by knocking out suspected pathways.
  • Metabolomic profiling : Identifies downstream effects on cellular pathways .

Methodological Considerations

Q. How should researchers address solubility challenges in in vitro assays?

  • Use co-solvents like DMSO (<1% v/v) to maintain solubility without cytotoxicity.
  • Employ nanoformulations (e.g., liposomes) for hydrophobic derivatives.
  • Validate solubility via dynamic light scattering (DLS) .

Q. What are best practices for validating target engagement in cellular models?

  • Chemical proteomics : Use affinity-based probes to pull down target proteins.
  • Fluorescence polarization assays : Measure direct binding in live cells.
  • Knockdown/rescue experiments : Confirm phenotypic reversibility upon target modulation .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Document reaction parameters (e.g., exact stoichiometry, solvent grades).
  • Share raw spectral data (NMR, MS) for independent verification.
  • Use reference compounds with known activity as internal controls .

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